molecular formula C8H12N2 B13056546 6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine

6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine

Cat. No.: B13056546
M. Wt: 136.19 g/mol
InChI Key: QKLGNTNFUIBIOO-UHFFFAOYSA-N
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Description

6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a dipolar cycloaddition reaction followed by a Cope elimination sequence has been developed to access this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine is unique due to its specific substitution pattern and the resulting biological activities.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

6-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C8H12N2/c1-6-4-8-7(5-10-6)2-3-9-8/h2-3,6,9-10H,4-5H2,1H3

InChI Key

QKLGNTNFUIBIOO-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CN1)C=CN2

Origin of Product

United States

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